N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine
CAS No.:
Cat. No.: VC14765193
Molecular Formula: C20H21NO6
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine -](/images/structure/VC14765193.png)
Specification
Molecular Formula | C20H21NO6 |
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Molecular Weight | 371.4 g/mol |
IUPAC Name | 3-[[2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]propanoic acid |
Standard InChI | InChI=1S/C20H21NO6/c1-9-12(4)26-18-11(3)19-14(7-13(9)18)10(2)15(20(25)27-19)8-16(22)21-6-5-17(23)24/h7H,5-6,8H2,1-4H3,(H,21,22)(H,23,24) |
Standard InChI Key | BQFGRZXOYSPLJW-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC(=O)O)C)C)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a fused furo[3,2-g]chromen core, consisting of a furan ring fused to a chromene system. Key structural elements include:
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Substituents: Methyl groups at positions 2, 3, 5, and 9.
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Functional Groups: A ketone at position 7 and an acetylated β-alanine side chain at position 6.
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | 3-[[2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]propanoic acid | |
Canonical SMILES | CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC(=O)O)C)C)C | |
InChI Key | BQFGRZXOYSPLJW-UHFFFAOYSA-N |
Synthesis and Optimization
Chemical Synthesis Pathways
The synthesis typically involves three stages:
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Furochromene Core Formation: Cyclization of substituted resorcinol derivatives under acidic conditions.
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Acetylation at Position 6: Introduction of the acetyl group via Friedel-Crafts acylation.
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Coupling with β-Alanine: Amide bond formation using carbodiimide-based coupling agents.
Table 2: Reaction Conditions and Yields
Step | Conditions | Yield |
---|---|---|
Core Formation | HSO, 80°C, 6 h | 45–55% |
Acetylation | AcCl, AlCl, CHCl, 0°C | 70–75% |
β-Alanine Coupling | EDC/HOBt, DMF, rt, 12 h | 60–65% |
Biocatalytic Approaches
Analytical Characterization
Spectroscopic Techniques
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NMR: -NMR reveals aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.1–2.5 ppm), and the β-alanine backbone (δ 3.2–3.6 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 371.4 [M+H].
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
Future Directions
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